molecular formula C6H14ClNO2 B1528008 4-アミノヘキサン酸塩酸塩 CAS No. 62000-71-9

4-アミノヘキサン酸塩酸塩

カタログ番号: B1528008
CAS番号: 62000-71-9
分子量: 167.63 g/mol
InChIキー: MORUJRYHFAWQOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Medical Applications

Antifibrinolytic Agent
EACA is primarily known for its role as an antifibrinolytic agent. It inhibits fibrinolysis by blocking the binding sites of plasminogen and plasmin to fibrin, thus preventing excessive bleeding during surgical procedures or trauma. It is FDA-approved for treating acute bleeding due to elevated fibrinolytic activity and is often used off-label for various bleeding disorders, including:

  • Severe thrombocytopenia
  • Congenital and acquired coagulation disorders
  • Perioperative bleeding in cardiac surgery
  • Excessive bleeding during dental procedures

Research indicates that EACA is significantly more effective than lysine in inhibiting plasmin activity, demonstrating a strong binding affinity that enhances its clinical efficacy .

Case Studies
Several studies have documented the successful use of EACA in clinical settings. For instance, it has been utilized to control bleeding in patients with traumatic hyphema and has shown promising results in reducing hemorrhage in patients undergoing anticoagulation therapy .

Biochemical Research Applications

Peptide Synthesis
EACA serves as a crucial building block in peptide synthesis due to its unique structural properties. Its incorporation into peptides can enhance cellular penetration and metabolic stability. For example, derivatives of EACA have been synthesized to improve the bioactivity of cell-penetrating peptides (CPPs), which are essential for delivering therapeutic agents into cells .

Plasmin Inhibition Studies
Research has shown that EACA derivatives exhibit potent inhibitory effects on plasmin activity, which is critical for developing new therapeutic agents targeting fibrinolytic disorders. For instance, specific peptide derivatives containing EACA have been synthesized and evaluated for their plasmin inhibitory activity, revealing structures with enhanced efficacy compared to EACA itself .

Industrial Applications

Polymer Production
EACA is also utilized in the polymer industry, particularly in the production of Nylon-6. It acts as an intermediate formed through the ring-opening hydrolysis of caprolactam, contributing to the polymerization process. This application highlights EACA's versatility beyond biological contexts .

Summary of Findings

The following table summarizes key findings related to the applications of 4-aminohexanoic acid hydrochloride:

Application AreaDescriptionKey Findings
Medical UseAntifibrinolytic agent for bleeding controlEffective in various bleeding disorders; FDA-approved
Biochemical ResearchEnhances peptide synthesis and bioactivityImproves cellular penetration; effective plasmin inhibitors
Industrial UseIntermediate in Nylon-6 productionIntegral to polymerization processes

作用機序

Target of Action

The primary target of 4-Aminohexanoic acid hydrochloride, also known as Aminocaproic acid, is the kringle domain of plasminogen . Plasminogen is a protein that is converted into plasmin, a proteolytic enzyme responsible for fibrinolysis .

Mode of Action

4-Aminohexanoic acid hydrochloride acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminohexanoic acid hydrochloride is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a fibrous mesh in blood clots . This results in the stabilization of blood clots and a reduction in bleeding .

Pharmacokinetics

Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability .

Result of Action

The primary result of the action of 4-Aminohexanoic acid hydrochloride is the reduction of fibrinolysis , leading to the stabilization of blood clots . This can be beneficial in situations where excessive bleeding is a concern, such as in certain surgical procedures or bleeding disorders .

Action Environment

The action, efficacy, and stability of 4-Aminohexanoic acid hydrochloride can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, weight, and health status . .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminohexanoic acid hydrochloride typically involves the reaction of 4-aminohexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

4-Aminohexanoic acid+HCl4-Aminohexanoic acid hydrochloride\text{4-Aminohexanoic acid} + \text{HCl} \rightarrow \text{4-Aminohexanoic acid hydrochloride} 4-Aminohexanoic acid+HCl→4-Aminohexanoic acid hydrochloride

Industrial Production Methods: In industrial settings, the production of 4-aminohexanoic acid hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity .

化学反応の分析

Types of Reactions: 4-Aminohexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

類似化合物との比較

    Aminocaproic Acid:

    Tranexamic Acid: Another antifibrinolytic agent that is structurally similar but has a different mechanism of action, involving the inhibition of plasminogen binding to fibrin.

Uniqueness: 4-Aminohexanoic acid hydrochloride is unique in its specific inhibition of plasminogen activators, making it particularly effective in preventing fibrinolysis. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and medicine .

生物活性

4-Aminohexanoic acid hydrochloride, commonly known as aminocaproic acid, is a synthetic amino acid derivative that plays a significant role in various biological processes. Its primary applications are in medicine, particularly as an antifibrinolytic agent, and its biological activity is characterized by its ability to inhibit fibrinolysis, which is crucial in managing bleeding disorders.

  • Molecular Formula : C6H14ClNO2
  • Molecular Weight : 164.64 g/mol
  • CAS Number : 60-32-2

4-Aminohexanoic acid acts primarily by inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin in blood clots. This mechanism is particularly useful in clinical settings where excessive fibrinolysis contributes to bleeding. The compound competes with plasminogen for binding sites, effectively reducing the overall fibrinolytic activity in the bloodstream .

Antifibrinolytic Activity

The primary biological activity of 4-aminohexanoic acid is its antifibrinolytic effect . Studies have shown that it significantly inhibits the aggregation of platelets induced by ADP and collagen, as well as thrombin-induced adhesion to fibrinogen-coated surfaces. The inhibitory concentration (IC50) for these activities has been reported to be around 0.02 mM in various assays .

Cytotoxic Effects

While 4-aminohexanoic acid is predominantly known for its therapeutic uses, some derivatives have exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cells. These effects appear to be dose-dependent, highlighting the potential for further research into its applications in oncology .

Case Studies and Clinical Applications

  • Surgical Hemostasis : Aminocaproic acid is frequently used in surgical settings to reduce bleeding during procedures such as cardiac surgery and liver resection. It has been shown to effectively enhance hemostasis when fibrinolysis contributes to bleeding complications .
  • Management of Bleeding Disorders : The compound is utilized in patients with conditions such as aplastic anemia and hepatic cirrhosis where bleeding risks are elevated due to impaired coagulation mechanisms. Clinical reports indicate that aminocaproic acid can significantly reduce bleeding episodes in these patients .
  • Overdosage Effects : There have been documented cases of acute overdosage leading to severe side effects, including renal failure and muscle necrosis. Monitoring of creatine phosphokinase (CPK) levels is recommended during prolonged administration to mitigate risks associated with high doses .

Research Findings

Recent studies have expanded the understanding of 4-aminohexanoic acid's biological activities:

Study FocusFindings
Plasmin InhibitionDerivatives showed stronger inhibition of plasmin than the parent compound, with H-D-Ala-Phe-Lys-EACA-NH2 being one of the most potent inhibitors (IC50 = 0.02 mM) .
Platelet AggregationHigh concentrations (7.4 mMol/L) inhibited ADP and collagen-induced platelet aggregation significantly .
CytotoxicitySome derivatives demonstrated cytotoxic effects against MCF-7 cells at elevated concentrations .

特性

IUPAC Name

4-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORUJRYHFAWQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62000-71-9
Record name 4-aminohexanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminohexanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Aminohexanoic acid hydrochloride
Reactant of Route 3
4-Aminohexanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Aminohexanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Aminohexanoic acid hydrochloride
Reactant of Route 6
4-Aminohexanoic acid hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。